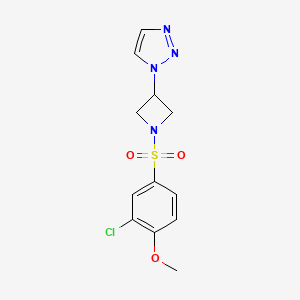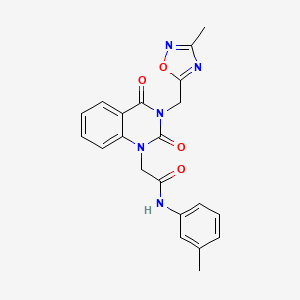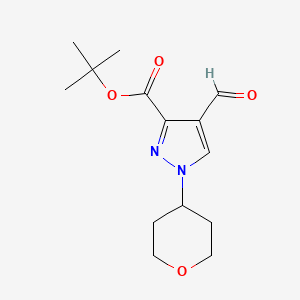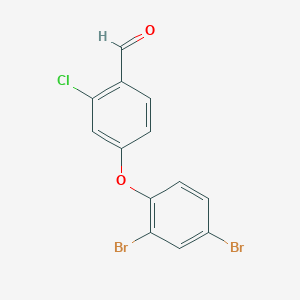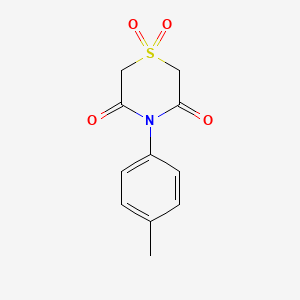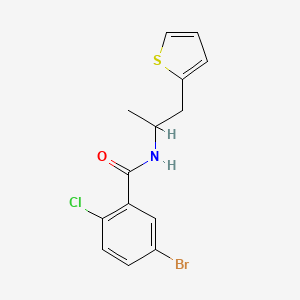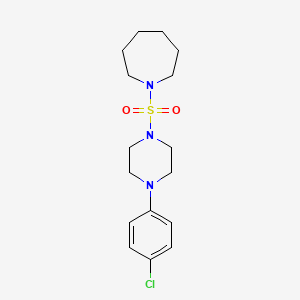
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that belongs to the class of phenylsulfonylpiperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group attached to an azepane ring. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the reaction of 4-chlorophenylpiperazine with a sulfonylating agent, followed by the introduction of the azepane ring. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine or pyridine to form the sulfonylated intermediate. This intermediate is then reacted with azepane under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to affect the expression of genes involved in the epithelial–mesenchymal transition mechanism, upregulating E-Cadherin transcripts (CDH1) . This modulation can lead to changes in cell behavior, such as reduced migration and proliferation.
Comparaison Avec Des Composés Similaires
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound lacks the sulfonyl and azepane groups, which may result in different biological activities and properties.
4-(4-Chlorophenyl)sulfonylpiperazine: This compound contains the sulfonyl group but lacks the azepane ring, which may affect its overall activity and applications.
1-(4-Chlorophenyl)azepane: This compound contains the azepane ring but lacks the sulfonyl and piperazine groups, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c17-15-5-7-16(8-6-15)18-11-13-20(14-12-18)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOYGPSISRCUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetate](/img/structure/B2443193.png)
![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)
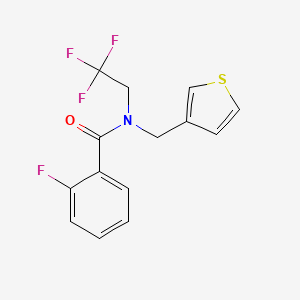
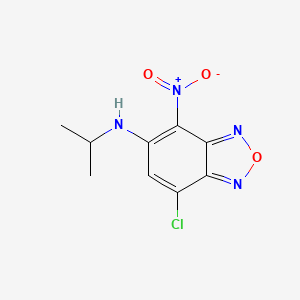
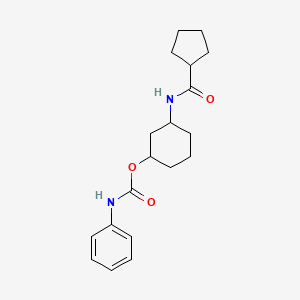
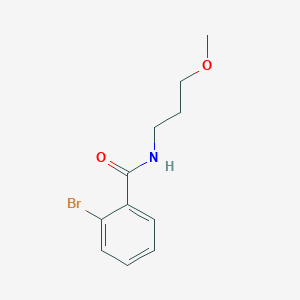
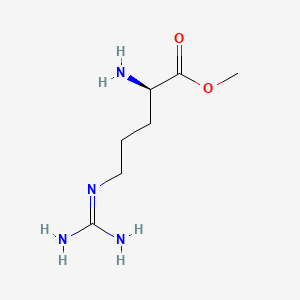
![5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2443208.png)
